BenchChemオンラインストアへようこそ!

virginiamycin m1

Antibacterial screening MIC determination Streptogramin pharmacology

Virginiamycin M1 (VM1) is the definitive streptogramin A reference standard with an MIC of 0.25 µg/mL against S. aureus (16-fold more potent than VS1), essential for accurate susceptibility testing and resistance surveillance. High-purity VM1 (≥95% HPLC) ensures precise control of the synergistic 75:25 VM1:VS1 ratio for fermentation QC and pharmacopoeial compliance. Distinct from dalfopristin, VM1 exhibits unique VatD interactions, so resistance data cannot be extrapolated. VM1 is the scaffold for analogue design: 5,6-dihydro-VM1 shows 2-fold improved anti-MRSA activity.

Molecular Formula C28H35N3O7
Molecular Weight 525.6 g/mol
Cat. No. B8066986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevirginiamycin m1
Molecular FormulaC28H35N3O7
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
InChIInChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)
InChIKeyDAIKHDNSXMZDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Virginiamycin M1 (Pristinamycin IIA) for Procurement: Streptogramin A Potency, Synergy, and Structural Differentiation


Virginiamycin M1 (VM1; also known as pristinamycin IIA, ostreogrycin A, streptogramin A) is a polyunsaturated macrocyclic lactone antibiotic of the streptogramin A class, produced by Streptomyces virginiae . It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center, blocking peptide bond formation [1]. VM1 alone exhibits an MIC of 0.25 μg/mL against Staphylococcus aureus , and it functions as the obligate partner in the naturally synergistic virginiamycin complex, where the optimal VM1:VS1 (virginiamycin S1) ratio of 75:25 amplifies total antimicrobial activity 3.5–4–fold [2]. VM1 is the direct natural precursor of the semisynthetic clinical antibiotic dalfopristin (the group A component of Synercid®), making VM1 the foundational reference standard for streptogramin A research, resistance surveillance, and analogue development [1].

Why Virginiamycin M1 Cannot Be Replaced by Virginiamycin S1, Dalfopristin, or Other Group A Streptogramins in Critical Workflows


Group A streptogramins share a common ribosomal binding site yet differ substantially in intrinsic antibacterial potency, resistance-enzyme substrate recognition, and synergistic compatibility. Virginiamycin M1 is 16-fold more potent than its natural partner virginiamycin S1 against S. aureus (MIC 0.25 vs. 4 μg/mL) . The semisynthetic analogue dalfopristin, while derived from VM1, exhibits altered interactions with the VatD acetyltransferase—a key resistance determinant—due to a conformational change in the pyrrolidine ring that propagates to adjacent macrocyclic constituents, meaning resistance data generated with dalfopristin cannot be directly extrapolated to VM1 [1]. Furthermore, the 5,6-dihydro derivative of VM1 demonstrates 2-fold higher anti-MRSA activity than the parent molecule, illustrating that even minor regio‑chemical modifications to the VM1 scaffold produce quantifiable potency shifts that are not predictable from other streptogramin A congeners [2]. These molecular‑level differences mandate the use of authenticated VM1 as the primary reference compound in any study where streptogramin A activity, resistance mechanism characterization, or structure–activity relationship mapping is being conducted.

Virginiamycin M1 Quantitative Differentiation Evidence: Comparative Potency, Synergy, Resistance, and Structural Studies


Intrinsic Antibacterial Potency of Virginiamycin M1 vs. Virginiamycin S1 Against S. aureus

When tested individually against S. aureus, virginiamycin M1 (streptogramin A) exhibits an MIC of 0.25 μg/mL, whereas virginiamycin S1 (streptogramin B) exhibits an MIC of 4 μg/mL, representing a 16-fold difference in intrinsic potency between the two components of the natural virginiamycin complex . The 2-component combination (VM1 + VS1) further reduces the MIC to 0.125 μg/mL, a 2-fold improvement over VM1 alone, with reported enhancement of bactericidal effect ranging from 1- to 30-fold depending on the strain and assay conditions .

Antibacterial screening MIC determination Streptogramin pharmacology Staphylococcus aureus

Synergistic Activity Amplification at the Optimal VM1:VS1 Ratio of 75:25

The maximum synergistic bactericidal activity of the virginiamycin complex is achieved when virginiamycin M1 and virginiamycin S1 are present at an optimal ratio of 75:25 (M1:S1), yielding a 3.5- to 4-fold increase in total antimicrobial activity compared with the individual components used at non-optimized ratios [1]. This ratio is recapitulated in commercial virginiamycin preparations (70–80% M1, 20–30% S1), underscoring its practical relevance for both research and industrial fermentation processes .

Antibiotic synergy Streptogramin combination Fermentation optimization Quality control

High-Level Virginiamycin M1 Resistance in Enterococcus faecium and Implications for Resistance Surveillance

High-level virginiamycin M1-resistant Enterococcus faecium isolates exhibit MIC values of 32 mg/L, representing a >100-fold increase over susceptible baseline MICs [1]. Notably, these resistant isolates did not carry the vat(D) or vat(E) acetyltransferase genes conventionally associated with streptogramin A resistance, indicating the existence of alternative, non-Vat-mediated resistance mechanisms specifically selectable by VM1 exposure [1]. This contrasts with dalfopristin resistance, where VatD-mediated acetylation is a dominant mechanism, and where altered substrate interactions due to pyrrolidine ring conformational changes have been documented [2].

Antimicrobial resistance Streptogramin resistance Enterococcus faecium Vat acetyltransferase

2-Fold Improvement in Anti-MRSA Activity via Regio-Selective Reduction to 5,6-Dihydrovirginiamycin M1

The regio-selectively reduced analogue 5,6-dihydrovirginiamycin M1, generated by feeding VM1 into a recombinant Streptomyces venezuelae culture, demonstrated 2-fold higher antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared with the parent molecule virginiamycin M1 [1]. Docking studies with the streptogramin A acetyltransferase VatA indicated that the reduced analogue binds with lower overall free energy than VM1, a prediction validated experimentally by the observed efficacy improvement [1].

MRSA Streptogramin analogue Biotransformation Structure-activity relationship

High-Resolution Ribosomal Co-Crystal Structure and Resistance Enzyme Structural Biology with Virginiamycin M1

High-resolution X-ray crystal structures are publicly available for virginiamycin M1 bound to both the E. coli 50S ribosomal subunit (PDB: 4U25, 2.90 Å resolution) [1] and the streptogramin A acetyltransferases VatA (PDB: 4HUS, 2.36 Å) [2] and VatD (PDB: 1KHR, 2.8 Å) [3]. In the VatD complex, dalfopristin adopts a similar overall conformation to VM1 but displays altered specific interactions due to a pyrrolidine ring conformational change, providing a structural rationale for differential substrate recognition by resistance enzymes [4]. VM1 is currently the only group A streptogramin for which comprehensive ribosome-bound and resistance-enzyme-bound crystal structures are simultaneously available, enabling atomic-level comparative analysis.

Ribosome crystallography 50S subunit Streptogramin binding Resistance enzyme Structural biology

Differential Substrate Recognition by VatD Acetyltransferase: Virginiamycin M1 vs. Dalfopristin

The crystal structure of VatD in complex with dalfopristin reveals that while dalfopristin binds VatD in a conformation similar to that of virginiamycin M1, specific interactions with the substrate are altered due to a conformational change in the pyrrolidine ring that propagates to adjacent constituents of the dalfopristin macrocycle [1]. This structural difference provides a molecular explanation for differential acetylation efficiency and resistance profiles between the natural product VM1 and the semisynthetic analogue dalfopristin, despite their shared biosynthetic origin [1].

Acetyltransferase Streptogramin resistance VatD Substrate specificity

High-Value Virginiamycin M1 Application Scenarios Supported by Quantitative Differentiation Evidence


Streptogramin A Reference Standard for MIC-Based Antibacterial Susceptibility Testing Panels

The established MIC of 0.25 μg/mL for VM1 against S. aureus, and the 16-fold potency differential versus VS1, make VM1 the indispensable group A streptogramin reference compound for constructing and validating antibacterial susceptibility testing panels [Section 3, Evidence Item 1]. Laboratories performing MIC determinations for streptogramin-class antibiotics should include VM1 as the primary group A representative, as using VS1 alone would underestimate class potency by 16-fold, and dalfopristin introduces confounding semisynthetic modifications. VM1's well-characterized MIC values also serve as quality control benchmarks for newly synthesized streptogramin A analogues.

Fermentation Process Optimization and Quality Control for Virginiamycin Complex Production

The optimal 75:25 VM1:VS1 ratio that yields a 3.5- to 4-fold synergistic activity boost is the critical quality attribute for industrial virginiamycin fermentation [Section 3, Evidence Item 2]. Procurement of high-purity VM1 (≥95% HPLC) enables precise adjustment and monitoring of component ratios during strain development, media optimization, and downstream processing. Regulatory and pharmacopoeial compliance for commercial virginiamycin preparations (which target 70–80% M1 content) requires authenticated VM1 as an analytical reference standard for HPLC-based quantification .

Streptogramin Resistance Surveillance and Molecular Epidemiology Programs

The identification of high-level VM1-resistant E. faecium (MIC 32 mg/L) lacking vat(D)/vat(E) genes demonstrates that VM1-specific resistance surveillance is essential for detecting emerging non-Vat resistance mechanisms [Section 3, Evidence Item 3]. Epidemiological monitoring programs that rely solely on quinupristin-dalfopristin susceptibility data risk missing VM1-selected resistance genotypes. VM1 should be included as a discrete screening agent in antimicrobial resistance surveillance panels for Enterococcus spp. and S. aureus, particularly in regions with agricultural streptogramin use.

Structure-Guided Development of Next-Generation Streptogramin A Analogues Targeting MRSA

The 2-fold anti-MRSA potency improvement achieved by 5,6-dihydrovirginiamycin M1 establishes VM1 as the validated starting scaffold for analogue development [Section 3, Evidence Item 4]. Coupled with the atomic-resolution co-crystal structures of VM1 bound to the 50S ribosome (PDB 4U25) and Vat enzymes (PDB 4HUS, 1KHR) [Section 3, Evidence Item 5], VM1 provides the complete structural biology toolkit needed for rational, structure-based design of streptogramin A analogues with improved potency and reduced Vat-mediated inactivation. Medicinal chemistry and computational chemistry groups should procure high-purity VM1 as the reference ligand for docking studies, molecular dynamics simulations, and fragment-based screening campaigns.

Quote Request

Request a Quote for virginiamycin m1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.